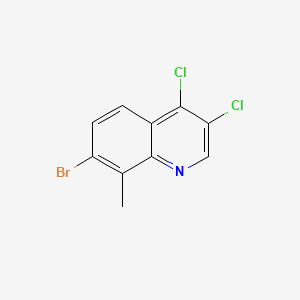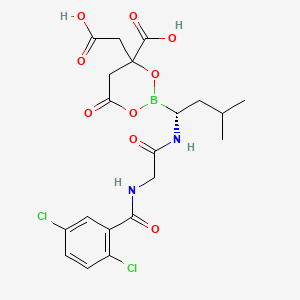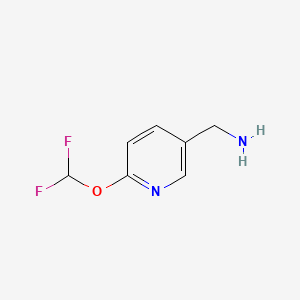![molecular formula C20H29N3O3S2 B598547 4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate CAS No. 186204-37-5](/img/structure/B598547.png)
4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate is a useful research compound. Its molecular formula is C20H29N3O3S2 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- 4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate is involved in the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These reactions are crucial for the creation of compounds like histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
Antimicrobial and Anti-Tubercular Applications
- It is used in the synthesis of derivatives for anti-tubercular activity, particularly against Mycobacterium tuberculosis. Some of these derivatives have shown significant minimum inhibitory concentrations, indicating their potential as anti-tubercular agents (Naidu et al., 2016).
- Additionally, the compound is involved in the design and synthesis of antimicrobial agents. Certain derivatives have demonstrated in vitro antimicrobial activity, correlated with their energy difference in HOMO and LUMO energy levels obtained from DFT studies (Marganakop et al., 2022).
Potential in Antipsychotic Drug Development
- It plays a role in the search for new antipsychotic drugs. Modifications of this compound have been studied for their potential in treating schizophrenia, focusing on their affinity for various serotonin and dopamine receptors (Zaręba et al., 2020).
Antiproliferative and Anti-HIV Applications
- Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines, showing significant effects on certain cell lines. However, no activity was observed against HIV-1 and HIV-2 (Al-Soud et al., 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate' involves the reaction of a benzo[d]isothiazole derivative with a hexahydro-1H-isoindole derivative, followed by the addition of a piperazine derivative and a sulfonate group.", "Starting Materials": [ "Benzo[d]isothiazole derivative", "Hexahydro-1H-isoindole derivative", "Piperazine derivative", "Sulfonic acid", "Base" ], "Reaction": [ "The benzo[d]isothiazole derivative is reacted with the hexahydro-1H-isoindole derivative in the presence of a base to form an intermediate.", "The piperazine derivative is then added to the intermediate to form a second intermediate.", "The sulfonic acid is then added to the second intermediate to form the final product, which is isolated as a salt." ] } | |
| 186204-37-5 | |
Molecular Formula |
C20H29N3O3S2 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
methanesulfonate;3-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl-1,2-benzothiazole |
InChI |
InChI=1S/C19H26N3S.CH4O3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19;1-5(2,3)4/h3-4,7-8,15-16H,1-2,5-6,9-14H2;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
DCZWVXNDLGWVAS-UHFFFAOYSA-M |
SMILES |
C1CCC2CN(CC2C1)[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)S(=O)(=O)[O-] |
Canonical SMILES |
CS(=O)(=O)[O-].C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)

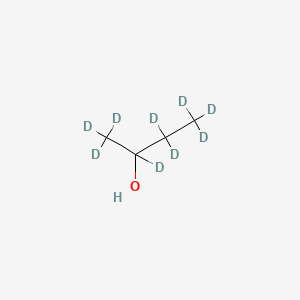

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)
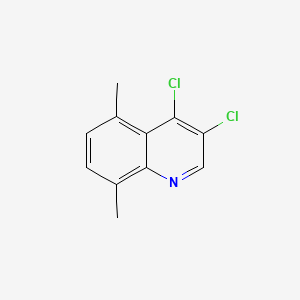

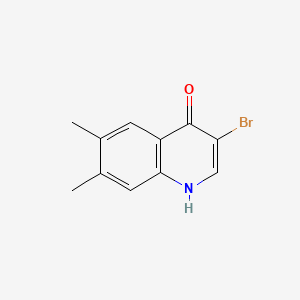
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
